molecular formula C17H26N2O4S B5362322 N-isopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide

N-isopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide

Cat. No. B5362322
M. Wt: 354.5 g/mol
InChI Key: CRDHJSJYXCFYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as MLR-1023, is a novel compound that has gained significant attention in the scientific community due to its potential for treating various diseases.

Mechanism of Action

N-isopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide acts as a selective COX-2 inhibitor, which is a key enzyme involved in the production of prostaglandins. Prostaglandins play a crucial role in inflammation and pain signaling, and their overproduction is associated with various diseases. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in various animal models. This compound has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Additionally, this compound has been shown to have a favorable safety profile and does not exhibit significant toxicity at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various diseases. Additionally, this compound has a favorable safety profile and does not exhibit significant toxicity at therapeutic doses. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its use in large-scale production.

Future Directions

N-isopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has the potential to be developed into a novel therapeutic agent for the treatment of various diseases. Future research should focus on further elucidating the mechanism of action of this compound and identifying its potential therapeutic applications in other diseases. Additionally, efforts should be made to optimize the synthesis method of this compound to facilitate its large-scale production. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-isopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide involves a multi-step process that includes the reaction of 2-methoxy-5-(1-pyrrolidinylsulfonyl)phenylboronic acid with N-isopropyl-3-bromoacetamide in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and N,N-dimethylformamide to obtain the final product.

Scientific Research Applications

N-isopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.

properties

IUPAC Name

3-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13(2)18-17(20)9-6-14-12-15(7-8-16(14)23-3)24(21,22)19-10-4-5-11-19/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDHJSJYXCFYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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